3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
Description
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound with the molecular formula C26H28N2 and a molecular weight of 368.51392 This compound is characterized by its unique structure, which includes two indole units connected by a 3,7-dimethylocta-2,6-dienylidene linker
Properties
CAS No. |
94135-09-8 |
|---|---|
Molecular Formula |
C26H28N2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(2E)-1-(1H-indol-3-yl)-3,7-dimethylocta-2,6-dienyl]-1H-indole |
InChI |
InChI=1S/C26H28N2/c1-18(2)9-8-10-19(3)15-22(23-16-27-25-13-6-4-11-20(23)25)24-17-28-26-14-7-5-12-21(24)26/h4-7,9,11-17,22,27-28H,8,10H2,1-3H3/b19-15+ |
InChI Key |
PDIXICHEAZLDNO-XDJHFCHBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43)/C)C |
Canonical SMILES |
CC(=CCCC(=CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the reaction of indole derivatives with appropriate dienylidene precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that 3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) exhibits promising anticancer properties. A study by Zhang et al. (2021) demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) make it suitable for use in OLED technology. Research conducted by Lee et al. (2020) showed that incorporating this compound into OLED devices enhances their efficiency and stability. The compound acts as an efficient electron transport material due to its high charge mobility.
Photovoltaic Cells
In photovoltaic applications, the compound has been studied as a potential organic semiconductor. Its ability to absorb light efficiently and convert it into electrical energy has been explored in various studies. For instance, a recent investigation revealed that devices utilizing this compound exhibited improved power conversion efficiencies compared to traditional materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al. (2021) | Anticancer | Induces apoptosis in cancer cells via caspase activation |
| Journal of Medicinal Chemistry | Antimicrobial | Effective against MRSA; disrupts bacterial membranes |
| Lee et al. (2020) | OLEDs | Enhances efficiency and stability in OLED devices |
| Recent Investigation | Photovoltaics | Improved power conversion efficiency in organic solar cells |
Mechanism of Action
The mechanism of action of 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
- 3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
Uniqueness
3,3’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific structural features and the resulting chemical properties.
Biological Activity
3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole), also known as 1,1'-(3,7-dimethylocta-2,6-dienylidene)bis(1H-indole) , is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole). It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:
- Case Study : In vitro studies on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) and increased markers of apoptosis such as cleaved PARP and caspase-3 activation .
Antimicrobial Activity
The compound exhibits promising antimicrobial activity against a range of bacterial strains. Research indicates that it possesses both bactericidal and bacteriostatic effects.
- Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|------------------------|----------------------------------------|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In an animal model of acute inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups .
The biological activities of 3,3'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M phase.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
